

# Unveiling MMV667492: A Novel Inhibitor of Ezrin with Anti-Metastatic Potential

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## Compound of Interest

Compound Name: MMV667492

Cat. No.: B1677364

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A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the novelty of **MMV667492**, a small molecule identified as a potent inhibitor of the cytoskeletal protein ezrin. Sourced from the Medicines for Malaria Venture (MMV) Malaria Box, this compound presents a promising avenue for the development of novel anti-metastatic therapies. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

## Core Discovery and Novelty

**MMV667492** was identified through a screening of the MMV Malaria Box, a collection of 400 diverse drug-like compounds with known activity against *Plasmodium falciparum*. The novelty of **MMV667492** lies in its potent and specific inhibition of ezrin, a protein critically involved in linking the actin cytoskeleton to the plasma membrane. Elevated ezrin expression is strongly correlated with increased metastatic potential and poor clinical outcomes in various cancers, including osteosarcoma.

Compared to previously identified ezrin inhibitors, such as NSC305787, **MMV667492** exhibits superior drug-like physicochemical properties and potent anti-ezrin activity across a range of biological assays.[1] Its discovery highlights the potential of repurposing antimalarial compound libraries for the identification of novel therapeutics in oncology.

## Mechanism of Action

**MMV667492** exerts its biological effects through direct binding to the ezrin protein. Ezrin functions as a key regulator of cell morphology, adhesion, and motility. In its active, phosphorylated state, ezrin links transmembrane proteins to the underlying actin cytoskeleton, a process essential for the formation of cellular protrusions like filopodia and lamellipodia that drive cell migration and invasion.

By binding to ezrin, **MMV667492** inhibits its function, thereby disrupting the linkage between the plasma membrane and the actin cytoskeleton. This disruption leads to a reduction in cancer cell motility and their invasive capabilities, ultimately inhibiting metastatic spread. The specificity of **MMV667492** for ezrin-mediated cellular processes has been validated through various functional assays.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **MMV667492** and its comparison with the earlier ezrin inhibitor, NSC305787.

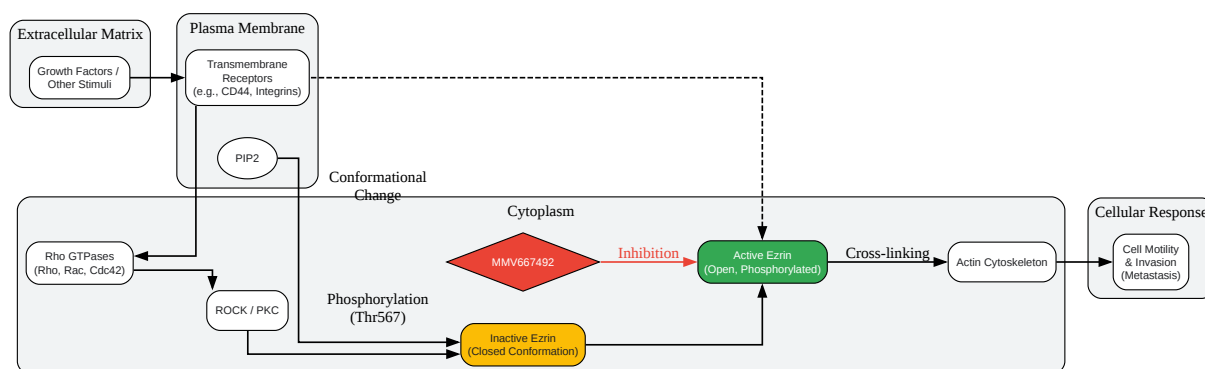
Compound	Binding Affinity (KD) to Ezrin (μM)
MMV667492	Data not explicitly provided in abstracts
NSC305787	~5.85

Compound	In Vitro Cell Motility Inhibition	In Vivo Metastasis Inhibition
MMV667492	Potent Inhibition	Significant Reduction
NSC305787	Inhibition	Reduction

Note: Specific IC50 values for cell motility and other functional assays for **MMV667492** require access to the full-text article for precise reporting.

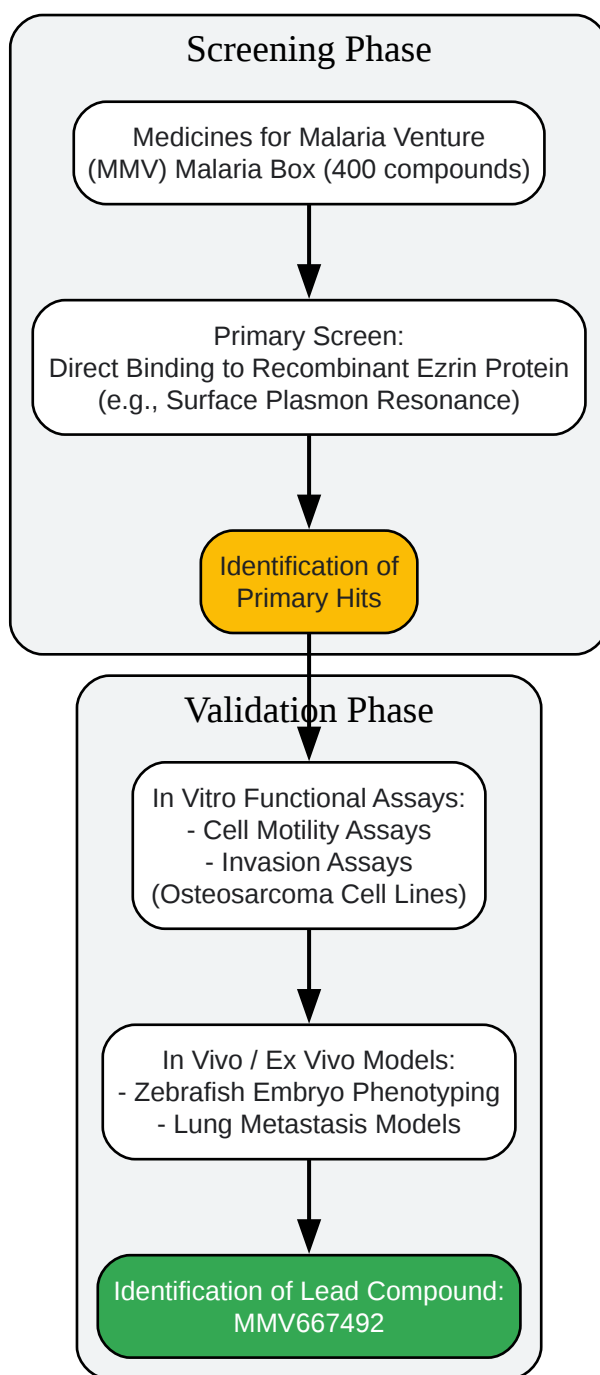
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ezrin signaling pathway and the experimental workflow that led to the identification of **MMV667492**.



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Caption: The Ezrin Signaling Pathway and the inhibitory action of **MMV667492**.



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## References

- 1. aacrjournals.org [aacrjournals.org]
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